N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a nitro group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Agrochemistry: It can be used as a precursor for the synthesis of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of N1-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE stands out due to its combination of a triazole ring, nitro group, and adamantane moiety, which imparts unique chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H24N6O5S |
---|---|
Molecular Weight |
460.5g/mol |
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24N6O5S/c1-21-32(30,31)16-4-2-15(3-5-16)23-17(27)19-7-13-6-14(8-19)10-20(9-13,11-19)25-12-22-18(24-25)26(28)29/h2-5,12-14,21H,6-11H2,1H3,(H,23,27) |
InChI Key |
HLWUWYBAWRRJSN-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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